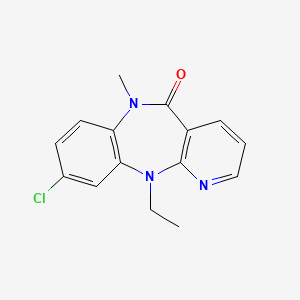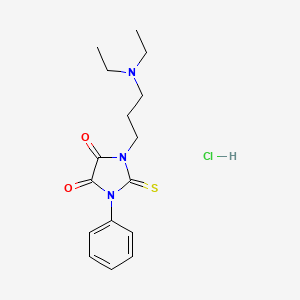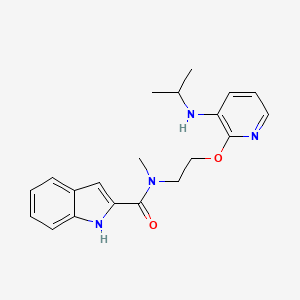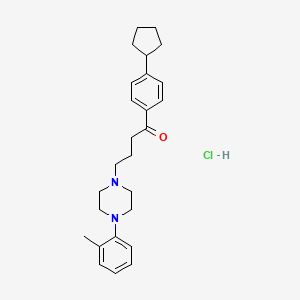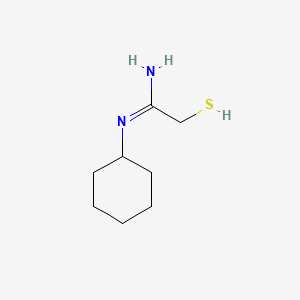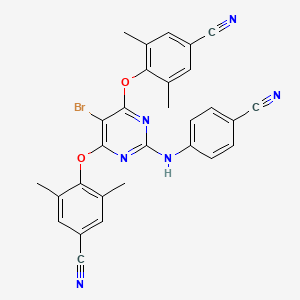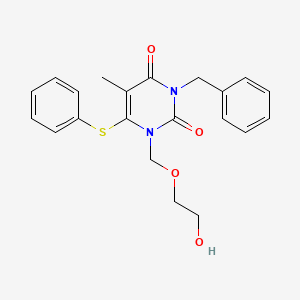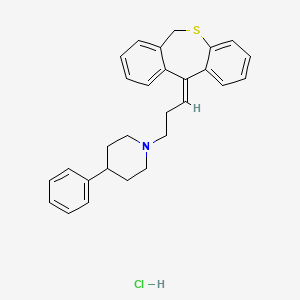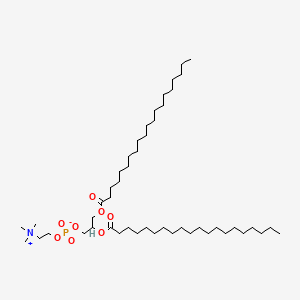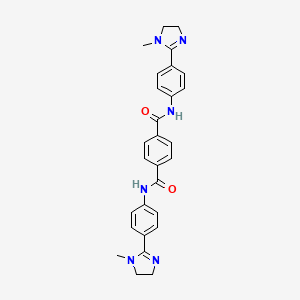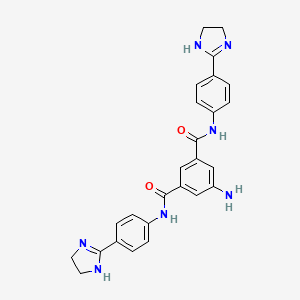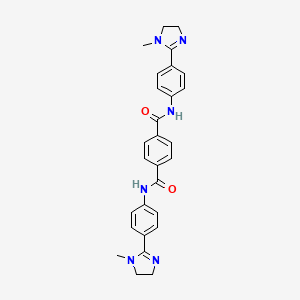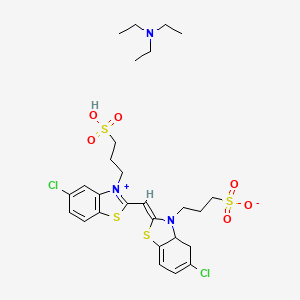
Einecs 259-631-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 259-631-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which serves as a reference for regulatory and safety purposes.
準備方法
The preparation methods for Einecs 259-631-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound efficiently. Quality control measures are implemented to ensure consistency and safety.
化学反応の分析
Einecs 259-631-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions produce reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Einecs 259-631-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It may also be used as a catalyst or additive in various manufacturing processes.
作用機序
The mechanism of action of Einecs 259-631-7 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: It may bind to specific enzymes, altering their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
Pathway Involvement: this compound may be involved in various biochemical pathways, including those related to metabolism, cell signaling, and gene expression.
類似化合物との比較
Einecs 259-631-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.
Einecs 239-934-0: Mercurous oxide, which differs in its chemical behavior and industrial applications.
特性
CAS番号 |
55425-23-5 |
|---|---|
分子式 |
C27H37Cl2N3O6S4 |
分子量 |
698.8 g/mol |
IUPAC名 |
3-[(2Z)-5-chloro-2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-3a,4-dihydro-1,3-benzothiazol-3-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C21H22Cl2N2O6S4.C6H15N/c22-14-3-5-18-16(11-14)24(7-1-9-34(26,27)28)20(32-18)13-21-25(8-2-10-35(29,30)31)17-12-15(23)4-6-19(17)33-21;1-4-7(5-2)6-3/h3-6,11,13,17H,1-2,7-10,12H2,(H-,26,27,28,29,30,31);4-6H2,1-3H3 |
InChIキー |
QLWPKBDNSBUZTG-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)CC.C1C2C(=CC=C1Cl)S/C(=C\C3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)/N2CCCS(=O)(=O)[O-] |
正規SMILES |
CCN(CC)CC.C1C2C(=CC=C1Cl)SC(=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O)N2CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


